molecular formula C14H19NO6S B14901681 cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate

cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate

Cat. No.: B14901681
M. Wt: 329.37 g/mol
InChI Key: ODNCSIZLKBQURO-UHFFFAOYSA-N
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Description

cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate: is a chemical compound with the molecular formula C14H19NO6S and a molecular weight of 329.37 g/mol . It is characterized by the presence of an ethoxy group attached to a cyclohexyl ring and a nitrobenzenesulfonate group. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with cis-4-ethoxycyclohexanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and precise control of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate group may also play a role in the compound’s solubility and reactivity .

Comparison with Similar Compounds

  • cis-4-Methoxycyclohexyl 4-nitrobenzenesulfonate
  • cis-4-Propoxycyclohexyl 4-nitrobenzenesulfonate
  • cis-4-Butoxycyclohexyl 4-nitrobenzenesulfonate

Comparison: cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate is unique due to its specific ethoxy group, which influences its reactivity and solubility compared to similar compounds with different alkoxy groups. The presence of the ethoxy group may result in different steric and electronic effects, affecting the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

Molecular Formula

C14H19NO6S

Molecular Weight

329.37 g/mol

IUPAC Name

(4-ethoxycyclohexyl) 4-nitrobenzenesulfonate

InChI

InChI=1S/C14H19NO6S/c1-2-20-12-5-7-13(8-6-12)21-22(18,19)14-9-3-11(4-10-14)15(16)17/h3-4,9-10,12-13H,2,5-8H2,1H3

InChI Key

ODNCSIZLKBQURO-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(CC1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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